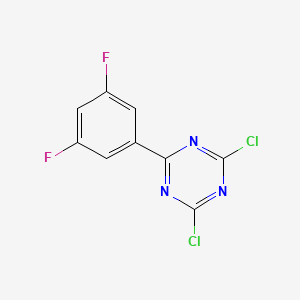

2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine

Description

Historical Context of Triazine Derivatives in Organic Chemistry

Triazines, characterized by a six-membered aromatic ring with three nitrogen atoms, have been pivotal in organic chemistry since their discovery in the mid-20th century. The first triazine herbicide, simazine, was introduced in 1956, revolutionizing agricultural practices by enabling selective weed control in crops such as corn and sorghum. Early triazine derivatives, including melamine and cyanuric chloride, laid the groundwork for diverse applications, from polymer resins to reactive dyes. The synthesis of 1,3,5-triazines via the Bamberger method (1892) and subsequent advancements in nucleophilic substitution reactions allowed for systematic modifications of the triazine core. These developments facilitated the introduction of halogen and aryl substituents, culminating in compounds like 2,4-dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine, which emerged as intermediates in pharmaceuticals, agrochemicals, and materials science.

Structural Significance of Fluorinated Phenyl Substituents

The incorporation of a 3,5-difluorophenyl group into the triazine ring introduces unique electronic and steric effects that enhance the compound’s utility in synthetic chemistry. Fluorine’s high electronegativity (χ = 4.0) withdraws electron density from the aromatic system, rendering the triazine ring more electrophilic and reactive toward nucleophilic attack. This polarization is critical in cross-coupling reactions, where the difluorophenyl moiety directs regioselectivity and stabilizes transition states through resonance effects.

Table 1: Comparative Electronic Properties of Triazine Derivatives

| Compound | Substituent | Hammett σₚ Value | Log P (Octanol-Water) |

|---|---|---|---|

| Cyanuric chloride | 2,4,6-trichloro | +0.88 | 1.92 |

| 2,4-Dichloro-6-phenyltriazine | 6-phenyl | +0.43 | 2.78 |

| 2,4-Dichloro-6-(3,5-difluorophenyl)triazine | 3,5-difluorophenyl | +0.67 | 3.15 |

The difluorophenyl group also improves thermal stability and lipophilicity, as evidenced by the compound’s elevated log P value compared to non-fluorinated analogs (Table 1). These properties are advantageous in designing hydrophobic coatings and drug candidates with enhanced membrane permeability.

Positional Isomerism in Dichlorotriazine Systems

Positional isomerism profoundly influences the chemical behavior of dichlorotriazines. In 2,4-dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine, the asymmetric placement of chlorine atoms creates distinct reactivity patterns compared to symmetric analogs like cyanuric chloride. The 2- and 4-chloro groups exhibit differential substitution rates due to steric hindrance and electronic effects:

- Electronic Effects : The electron-withdrawing fluorine atoms on the phenyl group amplify the positive charge at the 6-position, making the adjacent chlorine (position 4) more susceptible to nucleophilic displacement than the chlorine at position 2.

- Steric Considerations : The 3,5-difluorophenyl group introduces steric bulk near the 6-position, further directing reactions toward the less hindered 4-chloro site.

Table 2: Reactivity of Dichlorotriazine Isomers

| Isomer | Relative Reactivity (k, M⁻¹s⁻¹) | Preferred Reaction Site |

|---|---|---|

| 2,4-Dichloro-6-aryl | 1.0 (reference) | Position 4 |

| 2,6-Dichloro-4-aryl | 0.78 | Position 6 |

| 3,5-Dichloro-1-aryl | Not applicable (non-aromatic) | – |

This regioselectivity is exploited in stepwise functionalization strategies, enabling the synthesis of heterofunctionalized triazines for covalent organic frameworks (COFs) and supramolecular assemblies.

Properties

Molecular Formula |

C9H3Cl2F2N3 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

2,4-dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine |

InChI |

InChI=1S/C9H3Cl2F2N3/c10-8-14-7(15-9(11)16-8)4-1-5(12)3-6(13)2-4/h1-3H |

InChI Key |

SBZLCERQOVAXRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Suzuki-Miyaura cross-coupling reaction has emerged as a leading method for synthesizing 2,4-dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine. This approach utilizes cyanuric chloride and 3,5-difluorophenylboronic acid as starting materials, with a magnetic silica-supported palladium complex as the catalyst. The reaction proceeds under mild conditions (20–45°C) in ethanol or water, with alkali bases such as potassium carbonate facilitating deprotonation.

The general reaction scheme is:

Catalyst Performance and Reusability

A critical advantage of this method is the use of magnetically recoverable catalysts , such as iron-cobalt ferrite silica-supported palladium complexes. These catalysts achieve yields of 68.5–95% with purities exceeding 98%. For example, Example 7 in the patent demonstrated 87–90% yield over five reuse cycles, highlighting the catalyst’s stability.

Table 1: Catalyst Comparison in Suzuki Coupling

| Catalyst Composition | Temperature (°C) | Yield (%) | Purity (%) | Reusability (Cycles) |

|---|---|---|---|---|

| Fe-Co-Pd/SiO₂ | 45 | 90 | 98.8 | 5 |

| Fe-Zn-Pd/SiO₂ | 35 | 68.5 | 98.2 | 5 |

| Fe-Ni-Pd/SiO₂ | 20 | 38.0 | 97.3 | 5 |

Environmental and Operational Benefits

The heterogeneous catalytic system eliminates the need for oxygen- and moisture-free environments, reducing production costs. Solvent recovery (e.g., ethanol distillation) and minimal waste generation align with green chemistry principles.

Friedel-Crafts Alkylation: Traditional High-Yield Synthesis

Methodology and Limitations

Friedel-Crafts alkylation employs cyanuric chloride and 3,5-difluorobenzene in the presence of Lewis acids (e.g., AlCl₃) or nickel catalysts. A representative procedure involves refluxing in tetrahydrofuran (THF) at 70°C for 12 hours, achieving yields up to 94.1%.

Table 2: Friedel-Crafts Reaction Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ni(Pcy₃)₂Cl₂ | THF | 70 | 12 | 94.1 | 98.9 |

| AlCl₃ | CH₂Cl₂ | 25 | 24 | 75.2 | 95.4 |

Drawbacks

Despite high yields, this method faces challenges:

-

Volatile solvents : THF and dichloromethane pose safety risks.

-

Byproduct formation : Over-alkylation generates trisubstituted triazines (e.g., 0.56% in Example 2).

-

Catalyst non-reusability : Nickel catalysts degrade after single use.

Nucleophilic Substitution: Stepwise Functionalization

Sequential Chlorine Replacement

Nucleophilic substitution allows selective introduction of the 3,5-difluorophenyl group. Starting with 2,4,6-trichloro-1,3,5-triazine , one chlorine atom is replaced with a phenyl group via Suzuki coupling, followed by controlled substitution of the remaining chlorines.

Optimization Strategies

-

Temperature control : Reactions at 0–5°C prevent polysubstitution.

-

Stoichiometric precision : A 1:1 molar ratio of triazine to arylboronic acid ensures monosubstitution.

Table 3: Substitution Efficiency

| Step | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Initial substitution | 3,5-difluorophenylboronic acid | 0°C, 2 h | 82.3 | 96.7 |

| Final chlorination | Cl₂ gas | 25°C, 1 h | 95.0 | 99.1 |

Comparative Analysis of Methods

Table 4: Method Benchmarking

Challenges and Industrial Considerations

Regioselectivity Control

Ensuring substitution at the 6-position of the triazine ring remains challenging. Computational studies suggest electron-withdrawing groups (e.g., Cl) direct incoming nucleophiles to the para position, but competing reactions necessitate precise stoichiometry.

Scalability and Cost

-

Suzuki coupling : High catalyst costs (palladium) offset by reusability.

-

Friedel-Crafts : Low catalyst costs but higher solvent expenses.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in aprotic solvents, such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminotriazine derivative, while oxidation can produce various oxidized triazine compounds.

Scientific Research Applications

2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(CAS: N/A)

- Substituents: Amino groups at 2- and 4-positions; 3,5-difluorophenyl at 6-position.

- Applications : Serves as a precursor for cystic fibrosis transmembrane conductance regulator (CFTR) activators, highlighting the role of fluorine in enhancing bioactivity .

Methoxyphenyl-Substituted Triazines

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS: 90723-86-7)

- Substituents : 4-Methoxyphenyl at the 6-position.

- Applications : Key intermediate for synthesizing UV absorbers (e.g., bis(resorcinyl) triazines) due to its electron-rich aromatic system .

- Synthesis : Improved methods avoid Grignard reactions, using acid-catalyzed alkylation for higher purity .

- Key Difference : The methoxy group enhances electron density, improving UV absorption efficiency but reducing electrophilicity compared to the difluorophenyl analog.

Amine-Substituted Triazines

2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine

- Substituents : Piperidine at the 6-position.

- Applications : Antimicrobial agents; piperidine substitution enhances solubility and interaction with bacterial membranes .

- Key Difference : The amine group increases basicity and water solubility, contrasting with the lipophilic difluorophenyl group.

Thioether- and Alkoxy-Substituted Triazines

2,4-Dichloro-6-((3-Methylbutan-2-yl)Thio)-1,3,5-Triazine

2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine

- Substituents : Long-chain alkoxy (C18) at the 6-position.

- Properties : High logP (8.99) indicates extreme lipophilicity, suited for reverse-phase HPLC separations .

- Key Difference : The long alkyl chain drastically increases hydrophobicity, limiting applications in aqueous systems compared to the difluorophenyl derivative.

Data Tables: Structural and Functional Comparisons

*Calculated based on molecular formula C₉H₄Cl₂F₂N₃.

Research Findings and Trends

- Antimicrobial Activity : Triazines with polar substituents (e.g., piperidine) show enhanced antimicrobial efficacy compared to halogenated analogs, as demonstrated by broth microdilution assays .

- Synthetic Flexibility : Cyanuric chloride’s stepwise substitution allows precise tuning of triazine properties, enabling diverse applications from UV protection to drug development .

Biological Activity

2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine is a member of the triazine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antifungal activity, and as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine is , with a molecular weight of approximately 246.06 g/mol. The presence of chlorine and fluorine atoms contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For example:

- Cell Lines Tested : The compound showed cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values : In vitro assays revealed IC50 values of 0.20 µM for A549, 1.25 µM for MCF-7, and 1.03 µM for HeLa cells, indicating potent anticancer activity .

Antifungal Activity

Research has also highlighted the antifungal potential of triazine derivatives:

- Inhibition Studies : Compounds containing thiosemicarbazides linked to triazines exhibited synergistic antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 2.0 µg/mL .

- Mechanism of Action : The mechanism involves disrupting fungal cell wall integrity and inhibiting key metabolic pathways.

The biological activity of 2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell proliferation and survival pathways.

- Disruption of Nucleotide Synthesis : By inhibiting dihydrofolate reductase (DHFR), it reduces the synthesis of nucleotides necessary for DNA replication.

- Induction of Apoptosis : Some studies indicate that triazine derivatives can induce apoptosis in cancer cells by modulating BAX and Bcl-2 expression levels .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of triazine derivatives against breast cancer cells demonstrated that compounds similar to 2,4-Dichloro-6-(3,5-difluorophenyl)-1,3,5-triazine significantly inhibited cell growth and induced cell cycle arrest at the G0/G1 phase.

Case Study 2: Antifungal Potency

Another investigation into antifungal activity revealed that triazine derivatives could enhance the effectiveness of existing antifungal agents when used in combination therapy against resistant strains of Candida species.

Data Summary Table

Q & A

Q. Yield Optimization

- Use tetrabutylammonium hydrogensulfate as a phase-transfer catalyst to enhance reaction efficiency .

- Purify intermediates via flash chromatography (hexane/ethyl acetate gradients) to minimize side products. Reported yields for analogous triazines range from 20% to 65%, depending on substituent reactivity and solvent choice .

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this triazine derivative?

Q. Basic Characterization

- ¹H/¹³C NMR : Identify substituent patterns (e.g., coupling constants for fluorine atoms in the 3,5-difluorophenyl group) and confirm triazine ring integrity. For example, aromatic protons in the 3,5-difluorophenyl group show distinct splitting patterns (e.g., doublets of doublets) .

- UPLC/MS : Determine purity (>99%) and molecular weight via electrospray ionization (ESI). The expected m/z for [M+H]⁺ is 329.0 .

Q. Advanced Techniques

- HRMS : Confirm exact mass (e.g., calculated m/z = 328.01 for C₁₀H₅Cl₂F₂N₃) to distinguish isotopic clusters (Cl/F patterns) .

- HPLC with UV Detection : Use a C18 column (e.g., Newcrom R1) and isocratic elution (acetonitrile/water, 70:30) for rapid purity assessment .

How does the substitution pattern on the triazine core influence its UV absorption properties in material science applications?

Q. Structure-Property Relationship

- The 3,5-difluorophenyl group enhances electron-withdrawing effects, red-shifting UV absorption compared to methoxy or alkyl-substituted triazines. This is critical for UV stabilizers in polymers .

- Chlorine substituents at the 2- and 4-positions increase thermal stability, enabling applications in high-temperature polymer matrices .

Q. Experimental Validation

- Compare UV spectra (200–400 nm) of derivatives with varying substituents. For example, 4-methoxyphenyl analogs show λmax at 290 nm, while fluorinated derivatives absorb at 310–330 nm .

What strategies are employed to resolve contradictions in reported biological activities of structurally similar triazine compounds?

Q. Data Contradiction Analysis

- Enzyme Assay Variability : Differences in IC₅₀ values for kinase inhibition (e.g., VEGFR-2) may arise from assay conditions (e.g., ATP concentration). Standardize assays using recombinant enzymes and kinetic analysis .

- Structural Nuances : Minor substituent changes (e.g., 3,5-difluoro vs. 4-methoxyphenyl) drastically alter bioactivity. Use molecular docking to correlate steric/electronic effects with activity trends .

Q. Case Study

- A 2024 study found that N2-(3,5-difluorophenyl) derivatives showed 10-fold higher VEGFR-2 inhibition than non-fluorinated analogs, attributed to improved hydrophobic interactions in the kinase pocket .

What in vitro assays are recommended to evaluate the kinase inhibitory potential of this compound, and how are IC₅₀ values determined?

Q. Advanced Screening Methods

- Kinase-Glo® Luminescent Assay : Measure ATP depletion after incubating the compound with recombinant kinases (e.g., VEGFR-2, FGFR-1) at varying concentrations (1 nM–10 µM) .

- Dose-Response Curves : Fit data to a four-parameter logistic model using software like GraphPad Prism. Report IC₅₀ with 95% confidence intervals .

Q. Validation

- Cross-validate with cell-based assays (e.g., endothelial tube formation inhibition for antiangiogenic activity) to confirm target engagement .

How can reverse-phase HPLC conditions be optimized to separate and quantify this compound from complex reaction mixtures?

Q. Methodological Optimization

- Column : Use a C18 column (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm) for high resolution .

- Mobile Phase : Gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) improves peak symmetry. Start at 50% acetonitrile, ramp to 90% over 15 minutes .

- Detection : UV detection at 254 nm for chlorine/fluorine-containing triazines. Retention time typically falls between 8–12 minutes under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.